molecular formula C7H9N3O2 B1340193 Methyl 5,6-diamino-2-pyridinecarboxylate CAS No. 538372-33-7

Methyl 5,6-diamino-2-pyridinecarboxylate

Cat. No. B1340193
M. Wt: 167.17 g/mol
InChI Key: YTBZFBYYFHHMHY-UHFFFAOYSA-N
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Patent
US08524899B2

Procedure details

Methyl ester 3 (3.5 g, 18.0 mmol) was dissolved in methanol (300 mL) and EtOAc (300 mL) and the solution was degassed with Ar. After the addition of Pd/C (10 wt %, 0.7 g) the reaction mixture was stirred for 4 h under a hydrogen atmosphere. Filtration through a pad of Celite with EtOAc, evaporation of the solvent and purification by flash chromatography (EtOAc/MeOH 15:1) yielded 2.4 g (79%) of 4 as a deep red powder. Data of 4: Rf 0.42 (EtOAc/MeOH 15:1). 1H NMR (300 MHz, DMSO-d6): δ 3.68 (s, 3H), 5.51 (brs, 2H), 5.78 (brs, 2H), 6.67 (d, J1) 7.7 Hz, 1H), 7.21 (d, J1) 7.7 Hz, 1H). 13C NMR (75 MHz, DMSO-d6): δ 51.88, 116.32, 117.98, 132.40, 135.09, 147.93, 166.30. MS (ESI): m/z (rel intensity) 168 (100).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([NH2:14])[N:6]=1)=[O:4]>CO>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:14])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
EtOAc (300 mL) and the solution was degassed with Ar
ADDITION
Type
ADDITION
Details
After the addition of Pd/C (10 wt %, 0.7 g) the reaction mixture
FILTRATION
Type
FILTRATION
Details
Filtration through a pad of Celite
CUSTOM
Type
CUSTOM
Details
with EtOAc, evaporation of the solvent and purification by flash chromatography (EtOAc/MeOH 15:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1=NC(=C(C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.